molecular formula C9H6F4O B1405226 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde CAS No. 1373920-97-8

6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde

Cat. No.: B1405226
CAS No.: 1373920-97-8
M. Wt: 206.14 g/mol
InChI Key: CLGGHNMZJHOQOY-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C9H6F4O and a molecular weight of 206.14 g/mol . This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. It is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Scientific Research Applications

6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between this compound and aldehyde dehydrogenase can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways in which it is involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in the cellular redox state. Additionally, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby impacting cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with aldehyde dehydrogenase involves the formation of a covalent bond with the enzyme’s active site, resulting in its inhibition. This interaction can lead to the accumulation of aldehydes in the cell, which can have toxic effects. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but can degrade over time when exposed to light and heat. In in vitro studies, the effects of this compound on cellular function have been observed to change over time, with prolonged exposure leading to increased oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models. These findings highlight the importance of dosage in determining the compound’s safety and efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, affecting the metabolic flux and levels of metabolites. The compound’s influence on these pathways can lead to changes in the cellular redox state and the accumulation of toxic metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within the cell. Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation in tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethyl groups are introduced using reagents such as fluorine gas (F2) and trifluoromethyl iodide (CF3I) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(trifluoromethyl)benzaldehyde: Similar structure but with different substitution pattern.

    3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains a chlorine atom instead of a methyl group.

    2-(Trifluoromethyl)benzaldehyde: Lacks the additional fluorine and methyl groups.

Uniqueness

6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. The combination of fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

6-fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-2-3-7(10)6(4-14)8(5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGGHNMZJHOQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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